molecular formula C13H16F3NO B156712 3'-Trifluoromethyl-2-methylvaleranilide CAS No. 1939-26-0

3'-Trifluoromethyl-2-methylvaleranilide

Cat. No. B156712
CAS RN: 1939-26-0
M. Wt: 259.27 g/mol
InChI Key: HZSKDVJCJDLPLQ-UHFFFAOYSA-N
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Description

The compound of interest, 3'-Trifluoromethyl-2-methylvaleranilide, is not directly mentioned in the provided papers. However, the papers do discuss related trifluoromethylated compounds and their properties, which can provide insights into the behavior of similar compounds like 3'-Trifluoromethyl-2-methylvaleranilide. For instance, trifluoromethylated benzanilides have been synthesized and studied for their crystal and molecular structures, highlighting the role of weak intermolecular interactions involving organic fluorine .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a topic of interest in the field of organic chemistry. For example, the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes involves the reaction of tetraphenyltetrasilanes with trifluoromethanesulfonic acid, demonstrating a method to introduce trifluoromethyl groups into a molecule . Similarly, methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate has been used as a trifluoromethylating agent for various organic halides, indicating a potential route for the synthesis of trifluoromethylated compounds .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is significantly influenced by the presence of the trifluoromethyl group. For instance, the gas phase structure of methyl trifluoromethanesulfonate has been studied, revealing a gauche conformation between the methyl and trifluoromethyl groups . This suggests that the trifluoromethyl group can impact the overall conformation of a molecule, which may be relevant to the structure of 3'-Trifluoromethyl-2-methylvaleranilide.

Chemical Reactions Analysis

Trifluoromethylated compounds participate in various chemical reactions due to their unique properties. The paper on tris(pentafluorophenyl)borane discusses its role as a catalyst in reactions such as hydrometallation, alkylations, and aldol-type reactions . Although not directly related to 3'-Trifluoromethyl-2-methylvaleranilide, this illustrates the reactivity of compounds containing fluorinated groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are often characterized by their intermolecular interactions. The study on trifluoromethylated benzanilides shows that the presence of a trifluoromethyl group affects the molecule's conformational flexibility and crystal packing, due to various intermolecular interactions such as hydrogen bonding and the "fluorous effect" . These findings are crucial for understanding the behavior of trifluoromethylated compounds in different states.

Scientific Research Applications

  • Scientific Field: Chemistry

    • Application : Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials .
    • Methods : An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions . The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods .
    • Results : The theoretical results were found to be helpful for interpreting experimental observations such as the relative reaction efficiency of different trifluoromethylation reagents .
  • Scientific Field: Photoredox Catalysis

    • Application : The trifluoromethyl group widely prevails in pharmaceutical and agrochemical compounds, while accompanying by the development of new methodologies for trifluoromethylation .
    • Methods : Recently, the radical trifluoromethylation by photoredox catalysis has emerged . This involves the generation of the trifluoromethyl radical based on photoredox processes .
    • Results : Photoredox catalysis with the well-known ruthenium (II) polypyridine complexes and the relevant iridium (III) cyclometalated derivatives has been regarded as a powerful redox tool for synthetic chemistry .

Safety And Hazards

Specific safety and hazard information for 3’-Trifluoromethyl-2-methylvaleranilide is not available in the retrieved sources. General safety measures for handling chemicals should always be followed, including using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research and applications of 3’-Trifluoromethyl-2-methylvaleranilide are not specified in the retrieved sources. Trifluoromethyl compounds are of interest in various fields, including pharmaceuticals and agrochemicals , suggesting potential areas for future exploration.

properties

IUPAC Name

2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c1-3-5-9(2)12(18)17-11-7-4-6-10(8-11)13(14,15)16/h4,6-9H,3,5H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSKDVJCJDLPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Trifluoromethyl-2-methylvaleranilide

CAS RN

1939-26-0
Record name 2-Methyl-N-[3-(trifluoromethyl)phenyl]pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1939-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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